An In-depth Technical Guide to 1-(2-Adamantyl)-4-ethylpiperazine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 1-(2-Adamantyl)-4-ethylpiperazine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(2-adamantyl)-4-ethylpiperazine, a heterocyclic compound incorporating the bulky, lipophilic adamantane cage and a substituted piperazine ring. Drawing upon established principles of organic synthesis, analytical chemistry, and medicinal chemistry, this document will explore the chemical structure, potential synthetic routes, predicted physicochemical properties, and prospective pharmacological relevance of this molecule.
Molecular Structure and Chemical Identity
1-(2-Adamantyl)-4-ethylpiperazine is a tertiary amine featuring a unique combination of a rigid, three-dimensional adamantane moiety attached at its secondary carbon (C-2) to a nitrogen atom of an N'-ethylated piperazine ring.
IUPAC Name: 1-(Adamantan-2-yl)-4-ethylpiperazine
Chemical Formula: C16H28N2
Molecular Weight: 248.41 g/mol
The adamantane scaffold is known for its ability to influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and modulating receptor interactions.[1] The piperazine ring is a common pharmacophore found in numerous clinically approved drugs, valued for its ability to engage in various biological interactions and its straightforward functionalization.[2] The ethyl group on the distal nitrogen of the piperazine ring will influence the compound's basicity and lipophilicity.
Proposed Synthesis of 1-(2-Adamantyl)-4-ethylpiperazine
Step 1: Reductive Amination of 2-Adamantanone with 1-Ethylpiperazine
This initial step involves the formation of an enamine or iminium ion intermediate from the reaction of 2-adamantanone and 1-ethylpiperazine, which is then reduced in situ to yield the target secondary amine.
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Reaction: 2-Adamantanone + 1-Ethylpiperazine → 1-(2-Adamantyl)-4-ethylpiperazine
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Reagents and Conditions:
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Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is a mild and selective reducing agent suitable for reductive aminations. Other reducing agents like sodium cyanoborohydride (NaBH3CN) could also be employed.
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Solvent: A chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used.
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Acid Catalyst (optional): A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.
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Temperature: The reaction is typically carried out at room temperature.
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Reaction Time: The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and is expected to be complete within 12-24 hours.
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Experimental Protocol: Synthesis of 1-(2-Adamantyl)-4-ethylpiperazine
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To a stirred solution of 2-adamantanone (1.0 eq) in dichloromethane (DCM), add 1-ethylpiperazine (1.2 eq).
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If necessary, add a catalytic amount of glacial acetic acid (0.1 eq).
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Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
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Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
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Separate the organic layer, and extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 1-(2-adamantyl)-4-ethylpiperazine.
Caption: Proposed synthetic workflow for 1-(2-adamantyl)-4-ethylpiperazine.
Physicochemical Properties (Predicted)
The physicochemical properties of 1-(2-adamantyl)-4-ethylpiperazine can be predicted based on its structure.
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Likely a solid or a high-boiling point liquid at room temperature. | The high molecular weight and the presence of the rigid adamantane group contribute to this. |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and methanol. Limited solubility in water. | The large, nonpolar adamantane moiety reduces aqueous solubility, while the piperazine nitrogen atoms can be protonated in acidic aqueous solutions to form more soluble salts. |
| Lipophilicity (LogP) | Estimated to be in the range of 3.5 - 4.5. | The adamantane group is highly lipophilic, and the ethyl group also contributes to the overall lipophilicity.[1] |
| Basicity (pKa) | Expected to have two pKa values, one for each nitrogen of the piperazine ring. The pKa of the N-ethyl nitrogen will be slightly higher than that of the N-adamantyl nitrogen due to the electron-donating effect of the ethyl group and the steric hindrance of the adamantyl group. | The basicity of piperazine derivatives is well-documented.[2] |
Analytical Characterization
A comprehensive analytical characterization of 1-(2-adamantyl)-4-ethylpiperazine would involve a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR: The proton NMR spectrum is expected to show characteristic signals for the adamantane cage protons (a complex multiplet in the region of 1.5-2.5 ppm), the ethyl group protons (a triplet for the methyl group and a quartet for the methylene group), and the piperazine ring protons (broad signals due to conformational exchange).
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13C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the adamantane cage, the ethyl group, and the piperazine ring. The number of signals will correspond to the symmetry of the molecule.
Mass Spectrometry (MS)
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Electron Ionization (EI-MS): The mass spectrum is expected to show the molecular ion peak (M+) at m/z 248. The fragmentation pattern would likely involve the loss of the ethyl group, cleavage of the piperazine ring, and fragmentation of the adamantane cage. Based on the fragmentation of the parent compound, 1-(2-adamantyl)piperazine, characteristic fragments might be observed.[5]
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Electrospray Ionization (ESI-MS): This technique would show the protonated molecule [M+H]+ at m/z 249.
Chromatographic Analysis
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Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, 1-(2-adamantyl)-4-ethylpiperazine should be amenable to GC-MS analysis, which would provide both retention time and mass spectral data for identification and purity assessment.[6]
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC could be used for the analysis and purification of this compound.[7] Since the molecule lacks a strong chromophore, UV detection at low wavelengths (around 200-210 nm) or the use of an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) would be necessary. Derivatization could also be employed to enhance UV or fluorescence detection.[8]
Caption: Analytical workflow for the characterization of 1-(2-adamantyl)-4-ethylpiperazine.
Potential Pharmacological Significance and Applications
The structural features of 1-(2-adamantyl)-4-ethylpiperazine suggest potential for biological activity. The adamantane moiety is present in several approved drugs and is known to confer favorable pharmacokinetic properties. The piperazine ring is a well-established pharmacophore with a broad range of biological targets.
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Central Nervous System (CNS) Activity: Many adamantane derivatives and piperazine-containing compounds exhibit CNS activity. For instance, adamantane derivatives have been developed as antiviral and anti-Parkinsonian agents. Piperazine derivatives are found in numerous antipsychotic and antidepressant drugs.[9][10] Therefore, 1-(2-adamantyl)-4-ethylpiperazine could be a candidate for investigation in neurological and psychiatric disorders.
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Anticancer Activity: Recent studies have shown that some 1-(2-aryl-2-adamantyl)piperazine derivatives possess in vitro anticancer activity, with some selectivity against melanoma cell lines.[5][11] This suggests that the 2-adamantylpiperazine scaffold could be a promising starting point for the development of novel anticancer agents.
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Receptor Binding: The N-ethylpiperazine moiety is a common feature in ligands for various G-protein coupled receptors (GPCRs), including serotonergic and dopaminergic receptors. The adamantyl group can act as a bulky anchor, influencing the binding affinity and selectivity for specific receptor subtypes.
Conclusion
1-(2-Adamantyl)-4-ethylpiperazine is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its chemical structure, a plausible synthetic route, predicted physicochemical properties, and potential for biological activity. The unique combination of the adamantane and ethylpiperazine moieties makes it an attractive target for synthesis and pharmacological evaluation. The experimental protocols and analytical methods outlined herein provide a solid foundation for researchers to explore the chemistry and therapeutic potential of this and related compounds.
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